molecular formula C20H14BrN3O5 B5281442 5-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide

5-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5281442
M. Wt: 456.2 g/mol
InChI Key: FQYMTZYEUFASFB-FOWTUZBSSA-N
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Description

5-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a bromine atom and a carboxamide group, along with a phenylprop-1-en-2-yl moiety that includes a nitroaniline group. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 5-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The brominated furan is then reacted with an appropriate amine to form the carboxamide group.

    Condensation: The resulting intermediate is subjected to a condensation reaction with 4-nitroaniline and a suitable aldehyde or ketone to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Reduction: The carbonyl group in the phenylprop-1-en-2-yl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer effects.

    Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 5-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if the compound interacts with a receptor, it may mimic or block the action of a natural ligand, thereby modulating the receptor’s signaling pathway.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide include other furan derivatives with various substituents. Some examples are:

    5-chloro-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    5-bromo-N-[(E)-3-(4-aminoanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide: Similar structure but with an amino group instead of a nitro group.

    5-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O5/c21-18-11-10-17(29-18)20(26)23-16(12-13-4-2-1-3-5-13)19(25)22-14-6-8-15(9-7-14)24(27)28/h1-12H,(H,22,25)(H,23,26)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYMTZYEUFASFB-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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